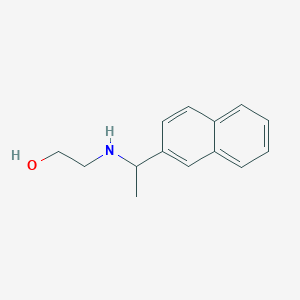

2-(1-Naphthalen-2-ylethylamino)ethanol

Description

Significance of Naphthalene (B1677914) Scaffolds in Chemical Biology

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a versatile and privileged scaffold in medicinal chemistry and chemical biology. Its rigid, planar structure and lipophilic nature allow it to effectively interact with biological targets such as enzymes and receptors. The extended π-system of the naphthalene ring can participate in π-π stacking and hydrophobic interactions, which are crucial for molecular recognition and binding affinity. ijpsjournal.comresearchgate.net

The incorporation of a naphthalene moiety into a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties. Naphthalene derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. ijpsjournal.comnih.gov This broad spectrum of activity has made the naphthalene scaffold a valuable starting point for the design and synthesis of new therapeutic agents. nih.gov A number of FDA-approved drugs, such as Propranolol (a beta-blocker) and Naproxen (a nonsteroidal anti-inflammatory drug), feature a naphthalene core, highlighting its clinical importance. nih.gov

Overview of Nitrogen-Containing Naphthalene Derivatives in Contemporary Research

The introduction of nitrogen-containing functional groups to the naphthalene scaffold further expands its chemical diversity and biological potential. Amines, amides, and other nitrogenous moieties can act as hydrogen bond donors and acceptors, enhancing the interaction of these molecules with biological macromolecules. The basicity of the amino group also allows for the formation of salts, which can improve the solubility and bioavailability of drug candidates.

Contemporary research has seen the development of a vast library of nitrogen-containing naphthalene derivatives. These compounds are being investigated for a multitude of therapeutic applications. For instance, certain naphthalene-based amines have been explored as potential treatments for neurodegenerative diseases, while others have shown promise as novel anticancer agents. The ability to modify the substitution pattern on both the naphthalene ring and the nitrogen atom provides a powerful tool for fine-tuning the biological activity and selectivity of these compounds.

Rationale for Investigating 2-(1-Naphthalen-2-ylethylamino)ethanol within Medicinal Chemistry and Chemical Synthesis Contexts

The specific compound, this compound, combines the key structural features of a naphthalene ring, a secondary amine, and a primary alcohol. This unique combination of functional groups makes it an intriguing target for investigation in both medicinal chemistry and chemical synthesis.

In the context of chemical synthesis, this compound can serve as a valuable building block for the construction of more complex molecules. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into an ether or an ester. The secondary amine can undergo a variety of reactions, such as acylation, alkylation, and sulfonylation, allowing for the introduction of diverse substituents. This versatility makes it a useful intermediate for the synthesis of libraries of novel compounds for high-throughput screening and drug discovery programs.

Interactive Data Table: Physicochemical Properties of Naphthalene and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Naphthalene | C₁₀H₈ | 128.17 | 80.26 | 218 |

| 2-Naphthaleneethanol | C₁₂H₁₂O | 172.22 | 67-70 | 315.5 |

| This compound | C₁₄H₁₇NO | 215.29 | Not Reported | Not Reported |

Note: Data for this compound is not widely available in the literature and is estimated based on related structures.

Research Findings on Naphthalene-Containing Amino Alcohols

While specific research on this compound is limited, studies on analogous naphthalene-containing amino alcohols have provided valuable insights into their synthesis and potential applications. For instance, an improved procedure for the synthesis of trichloronaphthalene amino alcohols has been described, with some of these compounds showing activity against Plasmodium berghei in mice, indicating potential as antimalarial agents. nih.gov

The synthesis of related compounds often involves the reaction of a naphthalene-containing epoxide with an appropriate amine or the reductive amination of a naphthalene-based ketone or aldehyde. For example, the synthesis of 1-[(2-Amino-ethylamino)-phenyl-methyl]-naphthalen-2-ol has been achieved through a three-component reaction between β-naphthol, benzaldehyde, and ethylenediamine. researchgate.net

Spectroscopic characterization is crucial for confirming the structure of these compounds. Techniques such as ¹H NMR, ¹³C NMR, and FTIR are routinely employed. For instance, in the characterization of (E)-2-(2-(naphthalene-2-yloxy)-1-phenylethylidene) hydrazine (B178648) thiocarboxamide, ¹H and ¹³C NMR spectroscopy were used to elucidate its conformational structures. researchgate.netorientjchem.org

Interactive Data Table: Spectroscopic Data for a Related Naphthalene Derivative

| Spectroscopic Technique | Key Signals and Assignments for a Hypothetical Naphthalene Amino Alcohol |

| ¹H NMR (CDCl₃, ppm) | δ 7.8-7.4 (m, 7H, Ar-H), 4.0-3.8 (m, 1H, CH-OH), 3.7-3.5 (m, 2H, CH₂-OH), 3.2-3.0 (m, 2H, N-CH₂), 2.9-2.7 (m, 2H, Ar-CH₂), 2.5 (br s, 1H, OH), 2.2 (br s, 1H, NH) |

| ¹³C NMR (CDCl₃, ppm) | δ 133.5, 132.8, 128.5, 128.0, 127.7, 126.2, 125.9, 125.5 (Ar-C), 68.0 (CH-OH), 60.5 (CH₂-OH), 52.0 (N-CH₂), 35.0 (Ar-CH₂) |

| FTIR (KBr, cm⁻¹) | 3400-3200 (O-H and N-H stretching), 3100-3000 (Ar C-H stretching), 2950-2850 (Aliphatic C-H stretching), 1600, 1500 (Ar C=C stretching) |

Note: This is a representative table based on expected chemical shifts and vibrational frequencies for a compound with this structure.

Structure

3D Structure

Properties

CAS No. |

6323-54-2 |

|---|---|

Molecular Formula |

C14H17NO |

Molecular Weight |

215.29 g/mol |

IUPAC Name |

2-(1-naphthalen-2-ylethylamino)ethanol |

InChI |

InChI=1S/C14H17NO/c1-11(15-8-9-16)13-7-6-12-4-2-3-5-14(12)10-13/h2-7,10-11,15-16H,8-9H2,1H3 |

InChI Key |

NOQIKKRTEGNJJH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2C=C1)NCCO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 1 Naphthalen 2 Ylethylamino Ethanol

Established Synthetic Pathways for 2-(1-Naphthalen-2-ylethylamino)ethanol

The traditional synthesis of this compound relies on fundamental organic reactions that are well-documented in chemical literature. These methods primarily involve the formation of the crucial carbon-nitrogen bond through alkylation or condensation reactions.

Amination Strategies: Alkylation of Amines with Naphthalene-Ethyl Precursors

One of the most direct methods for synthesizing the target compound is through the N-alkylation of ethanolamine (B43304). This strategy involves reacting ethanolamine with a suitable naphthalene-ethyl precursor that contains a good leaving group. A common precursor for this reaction is a compound like 2-(1-bromoethyl)naphthalene. sigmaaldrich.com The nucleophilic amino group of ethanolamine displaces the bromide ion on the naphthalene-ethyl precursor, forming the desired C-N bond.

However, a significant challenge in the alkylation of ethanolamine is controlling the degree of substitution. chemrxiv.org Because ethanolamine has two reactive protons on the nitrogen atom, the reaction can lead to a mixture of mono- and di-alkylated products. chemrxiv.orgchemrxiv.org To favor the formation of the desired mono-alkylated product, this compound, reaction conditions must be carefully controlled. This often involves using a specific stoichiometry of reactants or adjusting parameters like temperature. chemrxiv.org An alternative approach involves the reaction of naphthalene (B1677914) derivatives with ethylene (B1197577) oxide, which can also yield the amino alcohol structure. evitachem.com

Table 1: Comparison of N-Alkylation Precursors for Ethanolamine

| Precursor | Leaving Group | Potential Byproducts | Control Strategy |

| 2-(1-Bromoethyl)naphthalene | Bromide (Br⁻) | N,N-dialkylated ethanolamine, HBr | Stoichiometric control of reactants |

| Ethylene Oxide | Ring-opening | Polyethoxylated amines | Control of reaction temperature and stoichiometry |

Condensation Reactions in the Formation of the Aminoethanol Moiety

An alternative and widely used established pathway is reductive amination. This method involves a condensation reaction between a carbonyl compound and an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this typically involves the reaction of 2-acetylnaphthalene (B72118) with ethanolamine. sigmaaldrich.comresearchgate.net

The reaction is generally carried out in the presence of a reducing agent. A common choice for this transformation is sodium cyanoborohydride (NaBH₃CN), which is mild enough to selectively reduce the imine intermediate without affecting the initial ketone. vulcanchem.com This one-pot reaction is an efficient way to form the aminoethanol moiety. evitachem.com The general mechanism for reductive amination is a cornerstone of amine synthesis due to its versatility. purdue.edu Copper chromite has also been used as a catalyst for the reductive alkylation of ethanolamine with aromatic aldehydes like benzaldehyde, although the catalyst is prone to deactivation. niscpr.res.in

Advanced Synthetic Approaches and Methodological Innovations

Recent advancements in synthetic organic chemistry have provided more sophisticated and efficient methods for constructing molecules like this compound. These approaches offer improvements in stereoselectivity, catalytic efficiency, and environmental sustainability.

Stereoselective Synthesis of Naphthalene-Containing Alcohols and Amines

The structure of this compound contains a chiral center, meaning it can exist as different stereoisomers. The synthesis of a single, desired enantiomer is crucial in many applications, particularly in medicinal chemistry. Asymmetric synthesis aims to achieve this control. sigmaaldrich.com

Stereocontrol can be achieved by using chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. wikipedia.orgscielo.org.mx For instance, chiral N-tert-butanesulfinyl imines can be used to synthesize vicinal amino alcohols with high diastereoselectivity. nih.gov Another key strategy is the enantioselective reduction of a prochiral ketone precursor, such as 2-acetylnaphthalene. biosynth.com Reagents like BINAL-H are known to be effective for the enantioselective reduction of ketones that have an adjacent π-system, making them suitable for this transformation. uwindsor.ca The synthesis of specific enantiomers of related naphthalenylethylamines has been demonstrated through processes involving asymmetric reduction followed by conversion of the resulting chiral alcohol into an amine, for example, via its sulfonate ester and an azide (B81097) intermediate. google.com

Table 2: Selected Methods for Stereoselective Synthesis

| Method | Precursor | Reagent/Auxiliary | Key Advantage |

| Asymmetric Reduction | 2-Acetylnaphthalene | (S)- or (R)-BINAL-H | Direct formation of a chiral alcohol |

| Chiral Auxiliary | Imine of 2-acetylnaphthalene | N-tert-butanesulfinamide | High diastereoselectivity in addition reactions |

| Multi-step synthesis | 1-Acetonaphthone | Asymmetric hydrogenation catalyst | Access to enantiopure amine precursors |

Application of Modern Catalytic Systems in N-Alkylation and Reductive Amination

Modern catalysis has introduced highly efficient and selective systems for C-N bond formation. In the context of N-alkylation, a greener alternative to using alkyl halides is the "hydrogen autotransfer" or "borrowing hydrogen" strategy, which uses alcohols as alkylating agents. nih.gov This method, often catalyzed by transition metal complexes of iridium, ruthenium, or nickel, generates water as the only byproduct. nih.govlookchem.com Ruthenium and Iridium complexes featuring N-heterocyclic carbene (NHC) ligands have proven to be particularly effective catalysts for the N-alkylation of various amines with alcohols. nih.gov

For reductive amination, supported platinum metal catalysts are used for the N-alkylation of amines with aldehydes in the presence of hydrogen. google.com These catalytic systems provide an efficient route to the desired products under various conditions.

Microwave-Assisted Synthesis and Environmentally Benign Protocols for Related Scaffolds

In line with the principles of green chemistry, recent research has focused on developing more sustainable synthetic protocols. Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times from hours to minutes and often improving product yields. lew.royoutube.com This technique has been successfully applied to the synthesis of various nitrogen-containing heterocycles and could be adapted for the synthesis of the target amino alcohol. chim.itnih.gov

Furthermore, environmentally benign protocols aim to reduce waste and avoid hazardous reagents. This includes the development of catalyst-free reactions, such as the aminolysis of epoxides in water, which provides a green route to β-amino alcohols. organic-chemistry.orgsemanticscholar.org The use of reusable solid base catalysts, such as Na-Y zeolite, for the synthesis of β-amino alcohols from aromatic amines and alkylene carbonates also represents an environmentally friendly approach. organic-chemistry.org Another innovative strategy involves using catalysts derived from natural waste, such as fruit peels, for the synthesis of β-amino alcohols, further enhancing the eco-friendliness of the process. nih.gov

Derivatization and Functionalization Strategies of Related Naphthalene Systems

The inherent reactivity of the naphthalene core and its amenability to substitution allow for a wide array of chemical modifications. These transformations are crucial for the development of novel compounds with tailored properties. This section explores several key synthetic strategies that have been successfully applied to naphthalene-containing molecules.

Synthesis of Anilino-Naphthoquinone Derivatives

The synthesis of anilino-naphthoquinone derivatives represents a significant area of chemical exploration, driven by the diverse biological activities exhibited by this class of compounds. These syntheses often involve the reaction of a naphthoquinone moiety with various aniline (B41778) derivatives.

A common approach involves the treatment of 2,3-dichloro-1,4-naphthoquinone with a range of substituted anilines in refluxing ethanol, yielding a series of anilino-1,4-naphthoquinones. nih.gov This method has been utilized to produce compounds with varying electronic properties on the aniline ring, including both electron-donating and electron-withdrawing groups. nih.gov Similarly, 2,3-dibromo-1,4-naphthoquinone (B88232) and 1,4-naphthoquinone (B94277) itself can serve as starting materials for these reactions. nih.gov

Alternative synthetic routes have also been developed. For instance, the reaction of 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) with different benzaldehydes and aryl amines can lead to the formation of 2-arylaminonaphthoquinone derivatives, among other products. brieflands.com The reaction conditions can be varied to influence the product distribution. Microwave irradiation and ultrasound have been shown to be effective in promoting the synthesis of 2-anilino-1,4-naphthoquinone (B11863833) derivatives, sometimes in the presence of a catalyst like cerium chloride (CeCl₃). researchgate.net

Another strategy involves the reaction of 2-hydroxy-1,4-naphthoquinone with bromo-acetyl bromide followed by reaction with a substituted aniline to yield 2-amino-1,4-naphthoquinone derivatives containing an amide linkage. mdpi.com This multi-step synthesis allows for the introduction of greater structural diversity.

Table 1: Synthesis of Anilino-Naphthoquinone Derivatives

| Starting Material | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 2,3-dichloro-1,4-naphthoquinone | Substituted anilines | Refluxing ethanol | 2-Anilino-3-chloro-1,4-naphthoquinone derivatives | nih.gov |

| 2,3-dibromo-1,4-naphthoquinone | Substituted anilines | Refluxing ethanol | 2-Anilino-3-bromo-1,4-naphthoquinone derivatives | nih.gov |

| 1,4-naphthoquinone | Substituted anilines | Refluxing ethanol | 2-Anilino-1,4-naphthoquinone derivatives | nih.gov |

| 2-hydroxy-1,4-naphthoquinone | Benzaldehydes and aryl amines | Varies | 2-Arylaminonaphthoquinone derivatives | brieflands.com |

| 1,4-Naphthoquinone | Anilines | Microwave/Ultrasound, +/- CeCl₃ | 2-Anilino-1,4-naphthoquinone derivatives | researchgate.net |

| 2-hydroxy-1,4-naphthoquinone | Bromo-acetyl bromide, then substituted anilines | DMF, Cs₂CO₃ | 2-Amino-1,4-naphthoquinone derivatives with amide linkage | mdpi.com |

Preparation of Substituted Quinoline (B57606) and Quinazolinone Analogues

The fusion of naphthalene precursors with nitrogen-containing rings to form quinoline and quinazolinone analogues is a powerful strategy for generating complex heterocyclic systems.

One notable method involves the copper-catalyzed [3+2] cycloaddition of azido-quinolin-2(1H)-ones with 1,5- or 1,8-bis(prop-2-yn-1-yloxy)naphthalene. nih.gov This "click chemistry" approach provides a mild and versatile route to naphthalene-bis-triazole-bis-quinolin-2(1H)-ones. nih.gov The resulting structures link the naphthalene and quinolinone moieties through triazole linkers. nih.gov

The synthesis of quinazolinone derivatives can be achieved through various catalytic methods. For example, palladium-catalyzed one-pot syntheses have been developed for the preparation of quinazolin-4(3H)-ones and 2,3-disubstituted quinazolinones. mdpi.com These reactions often involve the coupling of multiple components, such as o-aminobenzamides and aldehydes, under the influence of a palladium catalyst. nih.gov Other transition metals, such as cobalt and ruthenium, have also been employed to catalyze the C-H activation of precursors for the synthesis of quinazolinone derivatives. mdpi.comnih.gov Furthermore, metal-free and oxidant-free conditions, such as phosphoric acid-catalyzed cyclo-condensation of β-ketoesters and o-aminobenzamides, offer an environmentally friendly alternative for the synthesis of 2-substituted quinazolinones. mdpi.com Visible-light photocatalysis using fluorescein (B123965) as a catalyst has also been reported for the synthesis of quinazolinones from o-aminobenzamide and aldehydes. mdpi.com

Table 2: Preparation of Substituted Quinoline and Quinazolinone Analogues

| Precursor(s) | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|

| 1,5- or 1,8-bis(prop-2-yn-1-yloxy)naphthalene, 4-azidoquinolin-2(1H)-ones | Copper catalyst | Naphthalene-bis-triazole-bis-quinolin-2(1H)-ones | nih.gov |

| 2-Aminobenzonitriles, aromatic aldehydes, arylboronic acids | Pd(acac)₂ | 2,4-Disubstituted quinazolines | nih.gov |

| o-Aminobenzamide, aldehydes | Fluorescein, visible light | Quinazolinones | mdpi.com |

| β-Ketoester, o-aminobenzamide | Phosphoric acid | 2-Alkyl- and 2-aryl-substituted quinazolinones | mdpi.com |

| N-Sulfinylimines, benzimidates, dioxazolones | Cobalt catalyst | Substituted quinazolines | nih.gov |

Formation of Amide and Carbamate (B1207046) Linkages in Structurally Related Compounds

The incorporation of amide and carbamate functionalities is a cornerstone of medicinal chemistry, offering a means to modulate the physicochemical properties and biological activity of molecules. nih.gov

The synthesis of carbamates can be achieved through several classical and modern methodologies. A traditional approach involves the reaction of an amine with a chloroformate, such as cholesteryl chloroformate, often in the presence of a base like triethylamine (B128534) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). orientjchem.org The Curtius rearrangement provides another route, where an acyl azide is thermally decomposed to an isocyanate intermediate, which is then trapped by an alcohol to form the carbamate. nih.gov Acyl azides can be prepared from carboxylic acid derivatives like acyl chlorides or by using reagents such as diphenylphosphoryl azide (DPPA). researchgate.net

Amide bond formation is a fundamental transformation in organic synthesis. The reaction of an amine with an acyl chloride is a widely used method. More sophisticated methods involve the use of coupling reagents to facilitate the reaction between a carboxylic acid and an amine.

In the context of structurally related compounds, these linkages can be introduced to tether different molecular fragments or to modify existing functional groups. For example, the synthesis of amide prodrugs can be achieved via aminomethyl carbamate linkages. researchgate.net This strategy involves the generation of a carbamate-protected aminal species that can later release an amide-containing molecule. researchgate.net The versatility of carbamate chemistry is also demonstrated in the synthesis of a wide range of derivatives, including those designed as enzyme inhibitors. nih.gov For instance, phenyl [4-(piperidin-1-ylmethyl)phenyl]carbamate and benzyl (B1604629) (1H-benzo[d]imidazol-2-yl)carbamate have been synthesized and evaluated as inhibitors of monoacylglycerol lipase (B570770) and fatty acid amide hydrolase, respectively. nih.gov

Table 3: Formation of Amide and Carbamate Linkages

| Reaction Type | Reactants | Key Reagents/Conditions | Functional Group Formed | Reference |

|---|---|---|---|---|

| Carbamate Formation | Amine, Chloroformate | Triethylamine, DMAP | Carbamate | orientjchem.org |

| Curtius Rearrangement | Acyl azide, Alcohol | Heat | Carbamate | nih.gov |

| Amide Prodrug Synthesis | N-acyl glycine (B1666218) derivative, Alcohol | Diphenylphosphoryl azide (DPPA) | Carbamate-protected aminal | researchgate.net |

| Carbamate Synthesis | Carboxylic acid, Amine | Not specified | Carbamate | nih.gov |

Structural Characterization and Stereochemical Considerations

Chiral Centers and Enantiomerism in 2-(1-Naphthalen-2-ylethylamino)ethanol

The structure of this compound contains a stereogenic center, which results in the existence of enantiomers.

Chiral Centers and Enantiomerism

The carbon atom bonded to the hydroxyl (-OH) group, the amino (-NH) group, the naphthalene (B1677914) ring, and a hydrogen atom is a chiral center. vulcanchem.com The presence of this single asymmetric carbon means that the compound is chiral and can exist as a pair of non-superimposable mirror images, known as enantiomers (the (R)- and (S)-forms). khanacademy.org While enantiomers share the same physical properties like melting point and boiling point, they differ in their interaction with plane-polarized light, rotating it in opposite directions. khanacademy.org This property is termed optical activity. khanacademy.org

Resolution Techniques for Optically Active Naphthalene Derivatives

Separating a racemic mixture of a chiral compound into its individual enantiomers is a process known as resolution. For naphthalene derivatives, several techniques are employed. A common method is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase, which allows for the differential interaction of the enantiomers, leading to their separation. rsc.org Another established method involves the formation of diastereomeric salts. By reacting the racemic amino alcohol with a chiral acid, a pair of diastereomeric salts is formed. These diastereomers have different solubilities, allowing them to be separated by fractional crystallization. Subsequent removal of the resolving agent yields the pure enantiomers. The synthesis and resolution of optically active 2-(α- and β-naphthyl)-propionic acids have served as foundational work in preparing other optically active naphthalene derivatives. researchgate.net

Influence of Chirality on Molecular Recognition and Biological Activity

Chirality is a fundamental aspect of drug design and molecular recognition, as biological systems like enzymes and receptors are inherently chiral. mdpi.com Consequently, enantiomers of a chiral compound can exhibit significantly different pharmacological, metabolic, and toxicological profiles. khanacademy.orgmdpi.com One enantiomer may bind to a biological target with high affinity and elicit a desired therapeutic effect, while the other may be less active or even produce adverse effects. khanacademy.orgmdpi.com In the context of naphthalene derivatives, enantioselective binding to G-quadruplex DNA has been observed, where (S)-enantiomers showed greater stabilizing interactions compared to their (R)-counterparts, demonstrating chiral recognition at a molecular level. mdpi.com The specific three-dimensional arrangement of atoms dictates how a molecule fits into a binding site, making stereochemistry a critical factor in determining biological activity. rsc.orgnih.gov

Spectroscopic and Crystallographic Insights from Analogous Naphthalene Compounds

Direct spectroscopic and crystallographic data for this compound are limited in publicly accessible literature. However, valuable insights can be drawn from the analysis of closely related naphthalene-containing molecules.

X-ray Diffraction Analysis of Related Naphthalenylethanols

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. tcd.ienih.gov Studies on analogous compounds provide a model for understanding the structural parameters of this compound. For instance, the single-crystal X-ray diffraction analysis of 2-(naphthalen-1-yl)ethanol provides detailed information on bond lengths, angles, and crystal packing. researchgate.net

The table below summarizes key crystallographic data for the analogous compound 2-(naphthalen-1-yl)ethanol, which helps in understanding the likely structural parameters in the solid state.

| Parameter | Value |

| Chemical Formula | C₁₂H₁₁OH |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Molecules per Asymm. Unit | 2 (Conformer A and Conformer B) |

| Torsion Angle (C-C-C-O) A | 59.58 (17)° (gauche) |

| Torsion Angle (C-C-C-O) B | 176.20 (13)° (anti) |

| Data Source | researchgate.net |

Hydrogen Bonding Networks in Crystalline States

The presence of both a hydroxyl (-OH) group (a hydrogen bond donor and acceptor) and an amino (-NH) group (also a hydrogen bond donor and acceptor) in this compound strongly suggests the formation of extensive hydrogen bonding networks in its crystalline state. researchgate.netfrontiersin.org These directional interactions are crucial in dictating the packing of molecules in the crystal lattice. nih.gov In crystals of related compounds, such as 2-(naphthalen-1-yl)ethanol, molecules are linked by O—H⋯O hydrogen bonds, forming chains. researchgate.net In the case of this compound, a more complex network involving O—H⋯N and N—H⋯O interactions, in addition to O—H⋯O bonds, is expected. These networks can form various motifs, including chains, ribbons, or layers, which stabilize the crystal structure. nih.gov

Preclinical Pharmacological Investigations of 2 1 Naphthalen 2 Ylethylamino Ethanol and Analogues

In Vitro Biological Activity Profiling

The in vitro evaluation of this class of compounds has been crucial in elucidating their mechanisms of action and identifying potential therapeutic targets.

Analogues of 2-(1-Naphthalen-2-ylethylamino)ethanol, particularly those containing a naphthalene (B1677914) or naphthoquinone core, have been identified as inhibitors of Cell Division Cycle 25 (CDC25) phosphatases. nih.govnih.govnih.gov These enzymes are crucial regulators of the cell cycle, and their overexpression is linked to various cancers, making them a promising target for anticancer drugs. latakia-univ.edu.synih.gov

Naphthoquinone-based compounds, for instance, have been shown to inhibit CDC25A, B, and C isoforms. nih.gov The mechanism for some of these inhibitors involves a mixed-type inhibition of phosphatase activity, which can include the reversible oxidation of cysteine residues within the enzyme's active site. nih.gov Studies on naphthylphenylamine (NPA) derivatives have categorized them as either noncompetitive or uncompetitive inhibitors of CDC25B, based on their interaction with the enzyme in the presence or absence of a substrate. nih.gov The core naphthalene structure is considered a significant contributor to the inhibitory activity. nih.gov

| Compound Class | Target Enzyme | Inhibition Mechanism | Reference |

|---|---|---|---|

| Naphthoquinones | CDC25A, B, C | Mixed-type, Reversible Oxidation | nih.govnih.gov |

| Naphthylphenylamines (NPAs) | CDC25B | Noncompetitive or Uncompetitive | nih.gov |

The enzyme protein farnesyltransferase (PFT) in the malaria parasite Plasmodium falciparum has been identified as a viable therapeutic target. nih.gov Inhibitors of this enzyme (PFTIs) have shown potent antimalarial activity. nih.govnih.gov Naphthalene-based compounds are among the classes of molecules investigated as PFT inhibitors. nih.gov The inhibition of PFT disrupts the post-translational modification of essential proteins in the parasite, which is crucial for its viability and proliferation, thereby demonstrating cytotoxic effects on cultured parasites. nih.govnih.gov The development of PFTIs for cancer has provided a foundation for their rapid development as antimalarial agents. nih.govnyu.edu

Consistent with their role as CDC25 inhibitors, naphthalene-based compounds have demonstrated significant effects on cell cycle progression in various cancer cell lines. Inhibition of CDC25 phosphatases disrupts the activation of cyclin-dependent kinases (CDKs), leading to cell cycle arrest. nih.govfrontiersin.org

In 2D cell culture models, treatment with naphthoquinone-based CDC25 inhibitors has been shown to cause cell cycle arrest at the G1/S or G2/M transitions. nih.gov This interruption of the cell cycle often leads to subsequent cell death. nih.govresearchgate.net For example, specific naphthylphenylamine derivatives have been shown to induce apoptosis in melanoma cells through a series of molecular events, including the reduction of CDC25 forms and translocation of cytochrome c. nih.gov The antiproliferative effects of these compounds are particularly noted in highly proliferative cancer cell lines. researchgate.net

| Compound Class | Effect on Cell Cycle | Resulting Cellular Phenotype | Reference |

|---|---|---|---|

| Naphthoquinones | Arrest at G1/S or G2/M transition | Mitotic arrest followed by cell death | nih.gov |

| Naphthylphenylamines | Reduction of CDC25 forms | Induction of apoptosis | nih.gov |

While direct studies on the kinase modulation of this compound are not extensively documented, research on related heterocyclic compounds like 2-arylaminopurines provides insight into achieving selective kinase inhibition. Structure-activity relationship (SAR) studies are crucial for developing selective inhibitors targeting specific kinases, such as CDK2 over CDK1. nih.goved.ac.uk For instance, modifications to the 6-position of the purine ring have led to compounds with over 2000-fold selectivity for CDK2. nih.goved.ac.uk This selectivity is often achieved by designing compounds that stabilize specific conformations of the kinase's ATP-binding pocket. ed.ac.uk These principles of exploiting subtle structural differences between kinase active sites can be applied to the design of naphthalene-based compounds to achieve selective modulation of kinase activity.

In Vivo Efficacy in Preclinical Models (without clinical trial data)

The therapeutic potential of compounds structurally related to this compound has been assessed in animal models for both cancer and infectious diseases.

In the context of parasitic diseases, tetrahydroquinoline (THQ)-based PFT inhibitors have demonstrated significant efficacy in malaria-infected mice. nih.gov Treatment with these compounds led to a dramatic reduction in parasitemia and, in many cases, complete eradication of the parasite. nih.govnyu.edu These findings validate PFT as a strong target for developing new antimalarial drugs. nih.gov

In oncology, the anti-tumor effects of naphthalene-based CDC25 inhibitors have been evaluated. In a zebrafish xenograft model using human colorectal cancer cells (HCT116), treatment with a naphthoquinone-based CDC25 inhibitor resulted in a significant regression of established tumors. nih.gov Furthermore, the treatment showed a trend towards reducing the metastatic potential of the cancer cells. nih.gov These in vivo studies underscore the potential of this class of compounds to not only halt tumor growth but also to induce regression and inhibit metastasis. nih.govnih.gov

Information regarding "this compound" is not available in publicly accessible scientific literature.

Following a comprehensive search for preclinical pharmacological and pharmacokinetic data on the chemical compound "this compound," it has been determined that there is no available information in the public domain regarding its impact on angiogenesis-related processes or its pharmacokinetic attributes such as absorption and bioavailability.

Searches for the exact compound, as well as for its potential analogues and derivatives containing the naphthalenylethylamino ethanol scaffold, did not yield any specific preclinical studies. Consequently, the requested article, which was to be structured around detailed research findings and data tables for the specified sections, cannot be generated. The absence of scientific literature on this particular compound prevents a factual and accurate report on its preclinical pharmacological and pharmacokinetic properties.

Further investigation for alternative names or identifiers for "this compound" also proved unsuccessful in locating any relevant research data. Therefore, the detailed analysis as per the provided outline cannot be fulfilled at this time.

Molecular and Cellular Mechanisms of Action

Structure-Mechanism Relationships

Further empirical studies are required to determine the specific biological activities of 2-(1-Naphthalen-2-ylethylamino)ethanol.

Structure Activity Relationship Sar Studies and Rational Design of Analogues

Systematic Modification of the Naphthalene (B1677914) Ring System

The bicyclic naphthalene ring is a key pharmacophoric element, and its substitution pattern profoundly influences the biological profile of the derivatives. Alterations in the electronic and steric properties of this ring system have been shown to modulate activity, guiding the development of more effective compounds.

The position and nature of substituents on the naphthalene core are critical determinants of biological efficacy. Studies have shown that even minor changes can lead to significant variations in activity, highlighting the sensitivity of molecular targets to the topology of the ligand.

Research into naphthalene-chalcone hybrids has revealed that substitution at the second position of the naphthalene ring generally enhances biological activity. nih.gov This is partly attributed to the formation of favorable aromatic hydrogen bonds within the active sites of target enzymes. nih.gov For instance, in a series of naphthalene-1,4-dione analogues, compounds with a 2-bromo substitution exhibited superior cytotoxicity against the HEC1A cancer cell line compared to unsubstituted or 2-methyl substituted counterparts. rsc.org This suggests that an electron-withdrawing group at the C2-position is beneficial for this specific activity.

Furthermore, the type of heterocyclic system attached to the naphthalene core can confer specific activities. The synthesis of 4-naphthyl-2-aminothiazole derivatives has yielded compounds with notable antifungal activity, demonstrating the value of incorporating a thiazole (B1198619) moiety. alliedacademies.org Similarly, diverse α-naphthylamine derivatives have been tested, with results indicating that different N-aryl groups attached to the naphthylmethyl core can produce significant cytotoxic and antifungal effects. nih.gov

Table 1: Influence of Naphthalene Core Substitution on Biological Activity

| Base Scaffold | Substitution | Target/Assay | Activity |

| Naphthalene-1,4-dione | 2-Bromo | HEC1A Cancer Cells | IC₅₀ = 9.55 µM |

| Naphthalene-1,4-dione | 2-Bromo, 3-(4-methylpiperazin-1-yl) | HEC1A Cancer Cells | IC₅₀ = 4.16 µM |

| Naphthalene-1,4-dione | 2-Bromo, 3-(4-(pyridin-2-yl)piperazin-1-yl) | HEC1A Cancer Cells | IC₅₀ = 1.24 µM |

| N-aryl-N-[1-(1-naphthyl)but-3-enyl]amine | N-(4-chlorophenyl) | MCF-7 Cancer Cells | IC₅₀ = 2.1 µg/mL |

| N-(pyridinylmethyl)-naphthalen-1-amine | N-(pyridin-4-ylmethyl) | C. albicans | MIC = 32 µg/mL |

Data sourced from multiple studies to illustrate substitution effects. rsc.orgnih.gov

Exploration of the Aminoethanol Side Chain Modifications

The aminoethanol side chain is another critical region for molecular modification. Its length, branching, and the nature of substituents on the nitrogen and oxygen atoms can significantly impact physicochemical properties such as solubility and lipophilicity, as well as the molecule's ability to form key interactions with biological targets.

The length and branching of the alkyl chain within the side chain play a pivotal role in modulating biological activity, primarily by influencing the compound's lipophilicity and steric profile. A clear relationship often exists between the alkyl chain length and potency. For example, in a series of N-alkylmorpholine derivatives, compounds with alkyl chains ranging from n-dodecyl (C12) to n-hexadecyl (C16) demonstrated the highest bactericidal effects against Methicillin-Resistant Staphylococcus aureus (MRSA). chemrxiv.org In contrast, derivatives with shorter chains (fewer than five carbon atoms) were found to be inactive, establishing a distinct SAR. chemrxiv.org

Alkyl chain branching also has a profound effect. Studies on the biotransformation of naphthenic acids showed that degradation rates decreased as side chain branching increased. nih.gov The compound with a non-branched alkyl side chain was almost completely transformed (97%) in 30 days, whereas the most highly branched (tert-butyl) analogue was minimally transformed (2.5%). nih.gov This suggests that increased steric hindrance from branching can impede interaction with metabolic enzymes, a principle that can be extrapolated to the design of more persistent therapeutic agents. These findings underscore the importance of optimizing the side chain's hydro- and lipophilicity to achieve desired biological outcomes.

In studies involving N,N-Bis(2-hydroxy-1-naphthylmethyl)amine derivatives, substitutions on the nitrogen atom were central to the observed biological activities. researchgate.net Furthermore, modifications related to the hydroxyl group, such as esterification, have been shown to enhance antioxidant activity. researchgate.net This highlights that both the amino and hydroxyl groups are viable points for optimization. Cytotoxicity data from secondary naphthylamines, such as N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines, further confirm that the groups attached to the nitrogen atom directly influence the compound's potency against cancer cell lines. nih.gov

Table 2: Summary of Aminoethanol Side Chain SAR Findings

| Modification | Observation | Implication for Activity |

| Alkyl Chain Length | Optimal activity observed for C12-C16 chains in some series. chemrxiv.org | Potency is highly dependent on lipophilicity and chain length. |

| Alkyl Chain Branching | Increased branching reduces metabolic degradation. nih.gov | Can enhance bioavailability and duration of action. |

| Nitrogen Substitution | N-aryl and N-alkyl groups significantly alter activity. nih.govnih.gov | A key site for introducing diversity and targeting specific interactions. |

| Oxygen Substitution | Esterification of the hydroxyl group can enhance activity. researchgate.net | Modulates polarity and can be used for prodrug strategies. |

Design and Synthesis of Chemically Related Analogues

The rational design of new chemical entities often involves the hybridization of known pharmacophores to create novel molecules with potentially synergistic or enhanced biological activities. The naphthalene-aminoethanol scaffold has served as a valuable template for the creation of hybrids incorporating other biologically active moieties, such as naphthoquinones, quinolines, and quinazolinones.

Molecular hybridization is a powerful strategy for developing new therapeutic agents. nih.gov By covalently linking the naphthalene scaffold to other privileged structures like naphthoquinone, quinoline (B57606), or quinazolinone, researchers have created potent multi-target agents.

Naphthoquinone Hybrids: The 1,4-naphthoquinone (B94277) scaffold is present in numerous natural products with anticancer properties. nih.govmdpi.com Hybrids combining this moiety with other structures, such as 1,2,3-triazoles or spirooxindoles, have been synthesized and evaluated. nih.gov A study on naphthalene-1,4-dione analogues demonstrated that specific substitutions could yield compounds with IC₅₀ values in the low micromolar range against cancer cells. rsc.org The design of these hybrids often aims to combine the redox cycling capabilities of the naphthoquinone unit with the structural features of the naphthalene-aminoethanol portion to enhance cytotoxicity.

Quinoline Hybrids: The quinoline ring is another important pharmacophore in medicinal chemistry. nih.gov Hybrid molecules incorporating both naphthalene and quinoline motifs have been designed as potential antidiabetic agents. mdpi.com In another study, a series of novel quinoline-based derivatives were developed as dual-target inhibitors of EGFR and HER-2, two key proteins in cancer progression. rsc.org The lead compound from this series, 5a , showed potent inhibition of both enzymes with IC₅₀ values of 71 nM and 31 nM, respectively, and demonstrated significant antiproliferative action against breast and lung cancer cell lines. rsc.org

Quinazolinone Hybrids: Quinazolinone and its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer effects. nih.govmdpi.com Hybrids have been created by linking the quinazolinone core to other moieties, such as melatonin (B1676174) or chalcones, resulting in compounds with significant cytotoxicity against various cancer cell lines. researchgate.netnih.gov For instance, certain 2-thioxo-3-substituted quinazolin-4-one/chalcone hybrids were found to inhibit EGFR and exhibit potent antiproliferative properties. nih.gov Another study on a series of quinazoline (B50416) derivatives identified compounds 21-23 as being more potent than the standard drug gefitinib (B1684475) against HeLa and MDA-MB231 cancer cells, with IC₅₀ values ranging from 1.85 to 2.81 µM. researchgate.net

Table 3: Biological Activity of Naphthalene-Based Hybrids

| Hybrid Type | Representative Compound | Target/Cell Line | Activity (IC₅₀) |

| Quinoline-based | Compound 5a | EGFR | 71 nM |

| Quinoline-based | Compound 5a | HER-2 | 31 nM |

| Quinazoline-based | Compound 21 | HeLa Cells | 2.81 µM |

| Quinazoline-based | Compound 23 | MDA-MB231 Cells | 1.85 µM |

| Naphthoquinone-based | Compound 10 | HEC1A Cells | 1.24 µM |

Data compiled from studies on rationally designed hybrid molecules. rsc.orgrsc.orgresearchgate.net

Pyrrolidine (B122466) and Piperidine (B6355638) Analogues Incorporating Naphthalene-Ethylamine Moiety

In the quest to understand the structure-activity relationships (SAR) of the 2-(1-naphthalen-2-ylethylamino)ethanol scaffold, researchers have investigated the impact of incorporating the N-ethylamine portion into cyclic structures such as pyrrolidine and piperidine rings. This strategy aims to conformationally restrict the side chain, thereby providing insights into the optimal spatial arrangement for receptor interaction and potentially enhancing binding affinity and selectivity.

The synthesis of these analogues involves modifying the side chain to include the five-membered pyrrolidine or six-membered piperidine ring system. These modifications systematically alter the flexibility, steric profile, and basicity of the nitrogen atom relative to the naphthalene core. Studies on related dialkylaminoalkylnaphthalene series have demonstrated that such modifications can significantly influence biological activity. For instance, the thermal dehydration of corresponding 3-hydroxy-pyrrolidine precursors has been a method to generate pyrroline (B1223166) derivatives, which are then evaluated for their pharmacological properties. researchgate.net

While specific data on pyrrolidine and piperidine analogues of this compound is limited in publicly accessible literature, the general principles of SAR suggest that the introduction of these rings would be a key vector for optimization. The relative orientation of the naphthalene group and the cyclic amine, as well as the substitution on the nitrogen atom, would be critical determinants of activity. An illustrative data table based on general findings in similar chemical series is presented below to conceptualize the expected SAR trends.

| Compound ID | Heterocyclic Ring | N-Substituent | Conformational Flexibility | Postulated Relative Affinity (%) |

| A-1 | Pyrrolidine | -CH₃ | Restricted | 88 |

| A-2 | Piperidine | -CH₃ | Moderately Restricted | 75 |

| A-3 | Pyrrolidine | -H | Restricted | 80 |

| A-4 | Piperidine | -H | Moderately Restricted | 70 |

| Parent | Acyclic | -CH₂CH₂OH | Flexible | 100 (Reference) |

| This table is illustrative and based on established principles of medicinal chemistry, showing how conformational restriction can modulate activity. |

Stereochemical Control in SAR Development

Stereochemistry is a critical factor in the development of analogues based on the this compound structure, as the carbon atom alpha to the naphthalene ring is a chiral center. Consequently, the compound and its derivatives can exist as (R)- and (S)-enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and even toxicological profiles. This stereoselectivity arises from the three-dimensional nature of drug-receptor interactions; biological targets such as enzymes and receptors are themselves chiral and will interact differently with each enantiomer.

The importance of stereochemical control is highlighted in studies of various naphthalene-based ligands. For example, in a series of potent dopamine (B1211576) D3 receptor ligands based on a 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol scaffold, the separated enantiomers displayed marked differences in receptor affinity. The (-)-enantiomer of the most potent racemic compound in that series exhibited significantly higher affinity and selectivity for the D3 receptor compared to its (+)-enantiomer. nih.gov Specifically, the (-)-enantiomer had a D3 receptor inhibition constant (Ki) of 0.57 nM, whereas the (+)-enantiomer had a Ki of 3.73 nM, demonstrating a clear stereochemical preference at the receptor level. nih.gov

This principle of enantiomeric differentiation is fundamental to the rational design of analogues of this compound. The development of stereoselective synthetic routes or chiral separation techniques is crucial to isolate and evaluate the individual enantiomers. Methods such as chiral chromatography using columns like Chiralpak AD have been successfully employed for the resolution of racemic mixtures of dialkylaminoalkylnaphthalenes, allowing for the pharmacological evaluation of the pure enantiomers. researchgate.net

The differential activity between enantiomers underscores that one orientation of the substituents around the chiral center provides a more optimal fit and interaction with the target receptor. Therefore, identifying the more active enantiomer (the eutomer) is a key step in developing more potent and selective drug candidates, while minimizing potential side effects that might be associated with the less active enantiomer (the distomer).

The following table illustrates the typical differences in biological activity observed between enantiomers of chiral naphthalene-based compounds, based on findings from related series.

| Compound Series | Enantiomer | Target | Binding Affinity (Ki, nM) | Selectivity (vs. related receptor) |

| Analogue X | (-)-Enantiomer | Dopamine D3 | 0.57 | High |

| Analogue X | (+)-Enantiomer | Dopamine D3 | 3.73 | Moderate |

| Analogue Y | (S)-Enantiomer | Platelet Aggregation | IC₅₀ ~1 µM | - |

| Analogue Y | (R)-Enantiomer | Platelet Aggregation | IC₅₀ ~4 µM | - |

| Data in this table is derived from representative examples in the literature to illustrate the principle of stereoselectivity. researchgate.netnih.gov |

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Target Binding Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein. researchgate.net For 2-(1-Naphthalen-2-ylethylamino)ethanol, molecular docking simulations can be employed to identify potential protein targets and to hypothesize its mechanism of action.

In a hypothetical docking study, this compound could be docked against a panel of protein targets known to be modulated by naphthalene-containing compounds, such as certain enzymes or receptors. nih.govnih.gov The results of such a study would provide a binding energy score, which is an estimation of the binding affinity, and a predicted binding pose of the ligand within the protein's active site.

Following the docking simulation, a detailed analysis of the ligand-protein interactions is crucial for understanding the binding mode. This analysis identifies specific interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the amino acid residues of the protein.

For this compound, the naphthalene (B1677914) moiety would be expected to form hydrophobic and pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the protein's binding pocket. researchgate.net The ethanolamine (B43304) portion of the molecule, with its hydroxyl and amino groups, could participate in hydrogen bonding with polar residues such as serine, threonine, and aspartic acid. researchgate.net

A hypothetical analysis of the binding mode of this compound with a target protein is presented in Table 1.

Table 1: Hypothesized Ligand-Protein Interactions for this compound This table presents hypothetical data for illustrative purposes.

| Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|

| Phenylalanine (Phe286) | Pi-Stacking | 3.8 |

| Tryptophan (Trp84) | Hydrophobic | 4.2 |

| Serine (Ser122) | Hydrogen Bond (with -OH) | 2.9 |

Quantum Chemical Calculations: Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. nih.gov These calculations can provide valuable information about a molecule's reactivity, stability, and spectroscopic properties.

For this compound, methods like Density Functional Theory (DFT) can be used to optimize the molecule's geometry and calculate various electronic properties. nih.gov These properties, known as reactivity descriptors, help in understanding how the molecule will behave in a chemical reaction.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. researchgate.net

The electrophilicity index (ω) is a global reactivity descriptor that quantifies the ability of a molecule to accept electrons. It is calculated from the HOMO and LUMO energies. materialsciencejournal.org A higher electrophilicity index suggests a greater capacity to act as an electrophile.

A hypothetical HOMO-LUMO analysis and the calculated electrophilicity index for this compound are presented in Table 2.

Table 2: Hypothetical Quantum Chemical Properties of this compound This table presents hypothetical data for illustrative purposes.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -8.54 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 7.31 |

Pharmacophore Modeling and Virtual Screening Approaches in Lead Discovery

Pharmacophore modeling is a technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. grafiati.com A pharmacophore model can then be used as a 3D query to search large chemical databases for other molecules that have a similar arrangement of features, a process known as virtual screening. its.ac.id

For this compound, a pharmacophore model could be developed based on its structure and known active analogues. This model would likely include features such as an aromatic ring (from the naphthalene group), a hydrogen bond donor (from the hydroxyl and amino groups), and a hydrogen bond acceptor (from the hydroxyl and amino groups). This model could then be used to virtually screen for new potential lead compounds with similar therapeutic potential.

Molecular Dynamics Simulations to Understand Conformational Dynamics and Binding

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.gov MD simulations provide detailed information about the conformational changes of a molecule and its interactions with its environment, such as a solvent or a protein. dtic.mil

Future Research Directions and Translational Potential

Exploration of Undiscovered Pharmacological Activities

The structural features of 2-(1-Naphthalen-2-ylethylamino)ethanol, combining a rigid naphthalene (B1677914) core with a flexible aminoethanol side chain, suggest the potential for a wide range of pharmacological activities beyond those already established for other naphthalene derivatives. High-throughput screening of a library of naphthalene-ethylaminoethanol derivatives against various disease models could uncover unexpected therapeutic applications.

The known antimicrobial and anticancer activities of many naphthalene-based compounds provide a strong rationale for exploring these activities in this specific subclass. researchgate.net Additionally, the presence of the aminoethanol moiety, a common feature in many adrenergic and cholinergic ligands, suggests that these compounds could be investigated for their effects on the central and peripheral nervous systems.

Future studies could also delve into less explored areas such as the anti-inflammatory, antiviral, and metabolic effects of these derivatives. ekb.eg A comprehensive pharmacological profiling of these compounds is essential to fully understand their therapeutic potential.

Development of Advanced Synthetic Methodologies for Naphthalene-Based Structures

The advancement of synthetic organic chemistry will play a pivotal role in unlocking the full potential of naphthalene-ethylaminoethanol derivatives. While classical methods for the synthesis of naphthalene-based structures are well-established, there is a continuous need for more efficient, stereoselective, and environmentally friendly synthetic routes.

Recent developments in catalysis, such as the use of transition-metal catalysts, and novel reaction pathways can be applied to the synthesis of a diverse library of these compounds. ijper.org The development of asymmetric synthetic methods will be particularly important for producing enantiomerically pure compounds, as the stereochemistry of the aminoethanol side chain is likely to have a significant impact on their biological activity.

Furthermore, the application of modern synthetic techniques such as flow chemistry and microwave-assisted synthesis could accelerate the production and purification of these derivatives, enabling more rapid and efficient screening of their pharmacological properties.

Potential Contributions to New Therapeutic Modalities

The exploration of this compound and its derivatives holds the promise of contributing to the development of new therapeutic modalities. The identification of novel biological targets and the discovery of new pharmacological activities could pave the way for first-in-class medicines.

By understanding the structure-activity relationships of these compounds, medicinal chemists can design and synthesize new molecules with improved potency, selectivity, and pharmacokinetic properties. ijpsjournal.com The versatility of the naphthalene scaffold allows for a high degree of chemical modification, offering the potential to create a wide range of drug candidates. researchgate.net

Q & A

Basic: What are the optimal synthetic routes for preparing 2-(1-Naphthalen-2-ylethylamino)ethanol?

Methodological Answer:

A robust synthesis involves nucleophilic substitution or reductive amination. For example, reacting 2-naphthol derivatives (e.g., 2-bromoethylnaphthalene) with ethanolamine under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Key steps include:

- Reagent Selection : Use aprotic solvents (DMF, acetonitrile) to stabilize intermediates and enhance nucleophilicity .

- Purification : Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and use column chromatography (silica gel, hexane:ethyl acetate gradient) for isolation.

- Validation : Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and confirm purity via NMR or LC-MS.

Advanced: How can computational methods predict thermodynamic properties like vaporization enthalpy for this compound?

Methodological Answer:

Density-functional theory (DFT) frameworks, such as the Colle-Salvetti correlation-energy formula, can model thermodynamic properties. Steps include:

- Parameterization : Use the "centerpiece" approach to calculate contributions from functional groups (e.g., naphthalene and ethanolamine moieties) .

- Validation : Compare computed values (e.g., using Gaussian09 with B3LYP/6-31G* basis set) against experimental data from calorimetry.

- Challenges : Address discrepancies arising from intramolecular hydrogen bonding or solvent effects by incorporating implicit solvation models (e.g., COSMO-RS) .

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

- NMR : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to resolve aromatic protons (δ 7.2–8.5 ppm) and ethanolamine CH₂ groups (δ 2.5–3.8 ppm).

- IR : Confirm hydroxyl (3200–3600 cm⁻¹) and amine (1550–1650 cm⁻¹) functionalities.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (C₁₄H₁₇NO, expected m/z ~215.13) .

Advanced: How can single-crystal X-ray diffraction resolve ambiguities in hydrogen-bonding networks?

Methodological Answer:

- Crystallization : Grow crystals via slow evaporation in ethanol/water mixtures.

- Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 294 K .

- Refinement : Apply SHELXL-2018 for structure solution, focusing on anisotropic displacement parameters and hydrogen-bonding motifs (e.g., O–H···N interactions) .

- Validation : Check data-to-parameter ratios (>8:1) and R-factors (<0.05) to ensure accuracy .

Basic: What are the recommended safety protocols for handling this compound?

Methodological Answer:

- Exposure Mitigation : Use fume hoods, nitrile gloves, and PPE to avoid dermal/oral exposure.

- Toxicity Screening : Reference toxicological profiles for naphthalene derivatives (e.g., hepatic/renal effects in rodents) to design hazard controls .

- Spill Management : Absorb with vermiculite and neutralize with 10% acetic acid.

Advanced: How to design a toxicological study evaluating systemic effects in mammalian models?

Methodological Answer:

- Study Design : Follow ATSDR guidelines :

- Routes : Oral gavage (acute) vs. inhalation (chronic).

- Endpoints : Monitor hepatic (ALT/AST levels), renal (BUN/creatinine), and hematological parameters.

- Data Analysis : Use ANOVA to compare dose-response trends (e.g., 50–200 mg/kg in Sprague-Dawley rats).

- Challenges : Address interspecies variability by cross-referencing murine and primate data .

Advanced: What experimental setups are suitable for studying CO₂ absorption in ethanolamine derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.